2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
It features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable trifluoromethylphenyl halide and a base.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, bases, and acids under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of specific genes, thereby influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline-2,4-dione: A related compound with similar structural features but lacking the trifluoromethylphenyl group.
4-(Trifluoromethyl)quinazoline: Another related compound with the trifluoromethyl group but different substitution patterns on the quinazoline core.
Uniqueness
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its quinazoline core, methoxy groups, and trifluoromethylphenyl group
Properties
Molecular Formula |
C19H16F3N3O4 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16F3N3O4/c1-28-15-7-13-14(8-16(15)29-2)23-10-25(18(13)27)9-17(26)24-12-5-3-11(4-6-12)19(20,21)22/h3-8,10H,9H2,1-2H3,(H,24,26) |
InChI Key |
KAGLZKFXRBOBGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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